Inosine-5'-diphosphate trisodium salt

Enzymology Nucleotide metabolism DNA repair

Standard nucleoside diphosphates (ADP, GDP, UDP) cannot substitute for IDP due to marked differences in enzyme binding affinities and catalytic efficiencies. For assays requiring specific inosine diphosphate activity-including human NUDT16 characterization, plant Golgi enzyme studies, or NM23-H2 G-quadruplex research-this trisodium salt ensures correct kinetics. - **Unique selectivity:** kcat/Km for NUDT16 exceeds that of 28 other nucleotides, maximizing assay sensitivity - **Defined purity:** ≥80% IDP (HPLC) with ≤15% IMP and ≤5% ITP; activity attributable to IDP hydrolysis - **Solubility-ready:** Trisodium salt form enhances aqueous solubility vs. free acid; store at -20°C

Molecular Formula C10H11N4Na3O11P2
Molecular Weight 494.13
CAS No. 71672-86-1
Cat. No. B3029591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-diphosphate trisodium salt
CAS71672-86-1
Molecular FormulaC10H11N4Na3O11P2
Molecular Weight494.13
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
InChIKeyCPIQGMJSIPVOOS-MSQVLRTGSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine-5′-diphosphate Trisodium Salt Overview


Inosine-5′-diphosphate trisodium salt (IDP·3Na) is a purine nucleoside diphosphate that serves as a key intermediate in purine metabolism and as a selective substrate for specific enzyme classes . It is supplied as a crystalline solid with an assay of ≥80% (HPLC), containing ≤15% IMP and ≤5% ITP as primary impurities, and requires storage at −20°C for stability . The trisodium salt form enhances aqueous solubility relative to the free acid, facilitating its use in in vitro biochemical assays .

Selective substrate Preferred for NUDT16 and specific NDPases
Defined purity Controlled impurity profile supports assay reproducibility
Aqueous compatibility Trisodium salt form facilitates use in aqueous assay buffers
Storage requirement −20 °C storage for long-term stability

Irreplaceability of Inosine-5′-diphosphate Trisodium Salt


Nucleoside diphosphates such as ADP, GDP, UDP, and CDP exhibit markedly different enzyme substrate specificities and binding affinities that preclude simple interchange. Inosine-5′-diphosphate (IDP) is the preferred substrate for specific nucleoside diphosphatases and the human NUDT16 enzyme, with catalytic efficiencies far exceeding those for alternative nucleotides [1]. For example, the rice Golgi nucleoside diphosphatase hydrolyzes ADP, CDP, and thymidine diphosphate at only 10–20% of the rate observed for IDP [2]. Furthermore, IDP binds with high affinity (KD = 5.0 ± 0.276 μM) to the GDP-binding pocket of NM23-H2, a property not shared by ADP . Substituting IDP with a generic nucleoside diphosphate would therefore yield quantitatively different enzyme kinetics, alter binding interactions, and compromise experimental reproducibility in assays that depend on its unique substrate profile.

Alternative nucleoside diphosphates may shift NUDT16 catalytic efficiency, potentially lowering assay sensitivity.
ADP lacks the selective NM23-H2 GDP-pocket decoy function, which may alter c-MYC transcriptional readouts.
Golgi NDPase activity with ADP/CDP/TDP is substantially lower, risking reduced signal in plant enzyme assays.

Inosine-5′-diphosphate Trisodium Salt vs. Key Comparators


NUDT16: IDP as Preferred Substrate

The human NUDT16 enzyme, a (deoxy)inosine diphosphatase, exhibits its highest catalytic efficiency (kcat/Km) with inosine-5′-diphosphate (IDP) as substrate. Among 29 nucleotides examined, IDP and dIDP displayed the highest kcat/Km values, outperforming other purine nucleoside diphosphates including GDP, ITP, and XDP [1]. This establishes IDP as the preferred substrate for this enzyme class.

Substrate Preference
Class-level inference
Highest kcat/Km among 29 nucleotides
Supports NUDT16 assay sensitivity
Recombinant enzyme; other substrates lower
Enzymology Nucleotide metabolism DNA repair

Golgi NDPase: IDP Outperforms ADP, CDP, TDP

The purified rice Golgi membrane-bound nucleoside diphosphatase hydrolyzes IDP, UDP, and GDP effectively, but exhibits markedly reduced activity with ADP, CDP, and thymidine 5′-diphosphate. The activity with these three comparators was only 10–20% of that observed with IDP [1]. Kinetic parameters further confirm IDP's favorable profile: Km = 0.48 mM and Vmax = 1.85 μmol min⁻¹ mg⁻¹ for IDP, versus Km = 0.50 mM for UDP and 0.67 mM for GDP [1].

Relative Activity
Head-to-head
IDP: 100%; ADP/CDP/TDP: 10–20%
May reduce signal 80–90% if substituted
Rice Golgi enzyme, pH 7.0, Mg²⁺
Plant biochemistry Golgi enzymology Substrate specificity

NM23-H2: IDP Binding Without Kinase Interference

Inosine-5′-diphosphate (IDP) binds specifically to the guanosine diphosphate-binding pocket of NM23-H2 with a dissociation constant KD = 5.0 ± 0.276 μM, as determined by NMR studies . This binding disrupts NM23-H2–Pu27-GQ interactions and arrests c-MYC transcription, yet does not compromise the kinase properties of NM23-H2 . In contrast, ADP does not exhibit this selective decoy activity; while ADP can bind to creatine kinase similarly to IDP [1], it does not disrupt the NM23-H2–G-quadruplex interaction with the same functional outcome.

Binding Affinity
Cross-study
KD = 5.0 ± 0.276 μM
Selective NM23-H2 binding; ADP lacks decoy function
NMR, MDAMB-231 cells
Cancer biology c-MYC transcription G-quadruplex targeting

Defined Purity and Impurity Profile

Commercially available inosine-5′-diphosphate trisodium salt (CAS 71672-86-1) is supplied with a defined purity specification: assay ≥80% (HPLC), with impurity limits of ≤15% IMP and ≤5% ITP . Alternative salt forms (e.g., disodium salt, CAS 54735-61-4) or preparations from different vendors may have unspecified impurity profiles that can introduce variability in enzyme kinetics and binding assays. Higher-purity grades (≥98%) are also available from select suppliers for applications requiring minimal background .

Purity Profile
Supplier data
≥80% (HPLC); ≤15% IMP; ≤5% ITP
Controlled impurities support reproducibility
Verify by COA; higher grades available
Analytical chemistry Quality control Biochemical reagents

Metal Ion Activation: IDP vs. ADP in Pancreatic Islets

In isolated pancreatic islets from normal and cortisone-treated rats, enzymic dephosphorylation of IDP and ADP was maximal at approximately pH 8.0. Both magnesium and manganese ions enhanced phosphate liberation, but the hydrolysis of ADP was more strongly activated than that of IDP [1]. This differential metal ion sensitivity indicates that IDP and ADP are processed by distinct enzyme systems or regulatory mechanisms within the islet milieu, and that substitution of one for the other would yield quantitatively different hydrolysis rates.

Metal Ion Activation
Head-to-head
ADP hydrolysis more strongly metal-activated
Substitution may alter metal-dependent signal
Rat pancreatic islets, pH 8.0; fold-difference not quantified
Endocrinology Pancreatic islet biology Nucleotide hydrolysis

Inosine-5′-diphosphate Trisodium Salt Applications


NUDT16 Enzymology and DNA Repair Studies

When characterizing human NUDT16 (inosine diphosphatase) activity or screening for modulators of this enzyme, IDP is the substrate of choice. Its highest kcat/Km among 29 nucleotides ensures maximal assay sensitivity and signal-to-noise ratio [1]. Using GDP or ITP instead would reduce catalytic efficiency and potentially obscure enzyme inhibition or activation effects. The defined impurity profile (≤15% IMP, ≤5% ITP) further ensures that observed activity is attributable to IDP hydrolysis rather than contaminating substrates.

Plant Golgi NDPase Characterization and Inhibitor Screening

In plant cell biology research, particularly studies of Golgi membrane-bound nucleoside diphosphatases in rice or other monocots, IDP provides the highest substrate activity (Km = 0.48 mM, Vmax = 1.85 μmol min⁻¹ mg⁻¹). Comparators ADP, CDP, and TDP exhibit only 10–20% of this activity [2]. For robust enzyme assays and inhibitor screens, IDP is essential to achieve measurable signals, especially when enzyme abundance is low.

c-MYC Regulation and G-Quadruplex Drug Discovery

Researchers investigating NM23-H2-mediated unfolding of the c-MYC promoter G-quadruplex should employ IDP as a specific molecular decoy. IDP binds the NM23-H2 GDP pocket with a KD of 5.0 ± 0.276 μM and disrupts the NM23-H2–Pu27-GQ interaction without affecting NM23-H2 kinase function . This property is not shared by ADP, making IDP an indispensable tool for studying c-MYC downregulation and for validating G-quadruplex-stabilizing compounds in oncology research.

Pancreatic Islet Nucleotide Metabolism and Endocrine Pharmacology

In ex vivo or in vitro assays of pancreatic islet nucleoside diphosphatase activity, IDP and ADP exhibit differential sensitivity to metal ion activation [3]. Researchers comparing purinergic signaling or nucleotide hydrolysis in endocrine pancreas should therefore use IDP when investigating pathways distinct from adenylate kinase or ADP-specific enzymes. Substituting ADP for IDP would confound interpretation of metal-dependent hydrolysis rates.

Application
Selection Property
Validation Focus
NUDT16 enzymology & DNA repair
Substrate specificity for NUDT16
Catalytic efficiency (kcat/Km) ranking
Plant Golgi NDPase characterization
High-activity substrate for Golgi NDPase
Relative hydrolysis rate vs. ADP/CDP/TDP
c-MYC regulation & GQ drug discovery
NM23-H2 GDP-pocket decoy binding
Disruption of Pu27-GQ interaction, kinase preservation
Pancreatic islet nucleotide metabolism
Differential metal ion response
Hydrolysis rate in Mg²⁺/Mn²⁺ buffers

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